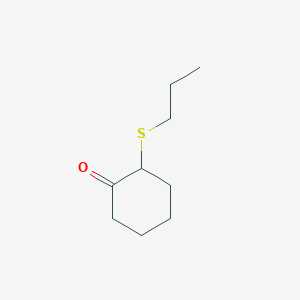
2-(Propylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylsulfanyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a propylsulfanyl group and a ketone functional group. This compound is part of the larger family of cyclohexanones, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclohexan-1-one typically involves the introduction of a propylsulfanyl group to a cyclohexanone precursor. One common method is the nucleophilic substitution reaction where a propylthiol reacts with cyclohexanone under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-(Propylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the propylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: Similar structure but with a methylsulfanyl group instead of propylsulfanyl.
2-(Ethylsulfanyl)cyclohexan-1-one: Contains an ethylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)cyclohexan-1-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. The longer alkyl chain in the propylsulfanyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
38293-11-7 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-propylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C9H16OS/c1-2-7-11-9-6-4-3-5-8(9)10/h9H,2-7H2,1H3 |
InChI Key |
QVCKRSGYCBWDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















